4-Fluorobenzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H4FNOS . It has a molecular weight of 169.18 and contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .
Synthesis Analysis
The synthesis of 4-Fluorobenzo[d]thiazol-2(3H)-one involves several steps. In one example, the compound was synthesized by dissolving it in a solution of sodium hydroxide in water, adding tetra-n-butylammonium bromide and toluene, and then adding dimethyl sulfate dropwise at room temperature . The mixture was stirred at room temperature for 1 hour, followed by phase-separation. The toluene layer was washed once with water, and the solvent was removed under reduced pressure to obtain the product .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzo[d]thiazol-2(3H)-one is characterized by several features. It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis
The chemical reactions involving 4-Fluorobenzo[d]thiazol-2(3H)-one are complex and can vary depending on the specific conditions and reactants used. For example, in one synthesis process, the compound was reacted with tetrabutylammomium bromide and dimethyl sulfate in a solution of sodium hydroxide and water .Physical And Chemical Properties Analysis
4-Fluorobenzo[d]thiazol-2(3H)-one is a solid at room temperature . It has a molecular weight of 169.18 and a molecular formula of C7H4FNOS .Scientific Research Applications
Molecular Structure and Vibrational Spectroscopy
The molecular structure and vibrational spectroscopy of derivatives of 4-Fluorobenzo[d]thiazol-2(3H)-one have been extensively studied. For example, a derivative, 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, was analyzed for its molecular structure, conformational stability, and vibrational frequencies using DFT (B3LYP) and HF methods. The study revealed multiple stable conformations and provided insights into the molecule's energy gap, suggesting stability characteristics (Taşal & Kumalar, 2012).
Binding Capability with Metals
Another study focused on the binding capabilities of benzothiazole derivatives with metals, particularly gold. By employing FT-Raman spectroscopy and DFT calculations, researchers found that these derivatives exhibit stable conformations in both isolated monomers and complexes with gold. The study concluded that derivatives with electron-donor substitutes in the benzene ring were favorable for metal binding due to the p-pi conjugate effect (Sun et al., 2008).
Antimicrobial and Antifungal Activities
Derivatives of 4-Fluorobenzo[d]thiazol-2(3H)-one have been synthesized and evaluated for their antimicrobial and antifungal activities. One study synthesized a series of these derivatives and tested their docking properties and antimicrobial activity, showing promising results against various microbial strains (Anuse et al., 2019). Another research effort synthesized novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, finding some compounds with significant antifungal activities (Xu et al., 2007).
Safety And Hazards
The safety and hazards associated with 4-Fluorobenzo[d]thiazol-2(3H)-one are indicated by several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
4-fluoro-3H-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATZDQKTHRRJKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=O)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493849 |
Source
|
Record name | 4-Fluoro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzo[d]thiazol-2(3H)-one | |
CAS RN |
63754-97-2 |
Source
|
Record name | 4-Fluoro-1,3-benzothiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.